![molecular formula C16H16N6OS B3008297 3-[(2-氧代-2-吡咯烷-1-基乙基)硫代]-6-吡啶-4-基[1,2,4]三唑并[4,3-b]哒嗪 CAS No. 894061-21-3](/img/structure/B3008297.png)
3-[(2-氧代-2-吡咯烷-1-基乙基)硫代]-6-吡啶-4-基[1,2,4]三唑并[4,3-b]哒嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound involves intricate steps. For instance, Rybka et al. synthesized a library of 1,3-disubstituted pyrrolidine-2,5-diones via cyclocondensations of dicarboxylic acids with appropriately substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines . Further details on synthetic strategies and reaction conditions are available in the literature.
科学研究应用
Drug Discovery and Development
The pyrrolidine ring, a component of the compound, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated nature allows for efficient exploration of pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound could be pivotal in synthesizing new biologically active compounds with potential therapeutic applications.
Target Selectivity and Binding Affinity
The stereochemistry introduced by the pyrrolidine ring can lead to different biological profiles of drug candidates due to varying binding modes to enantioselective proteins . Research into this compound could provide insights into the structure-activity relationship (SAR) and enhance target selectivity and binding affinity in drug design.
Pharmacokinetic and ADME/Tox Studies
Heterocyclic scaffolds like pyrrolidine are essential for modifying physicochemical parameters to achieve optimal ADME/Tox results for drug candidates . This compound’s unique structure could be used to study and improve drug absorption, distribution, metabolism, excretion, and toxicity profiles.
Synthesis of Hybrid Molecules
The pyrrolidine nitrogen atom in the compound can carry different substituents, leading to the synthesis of hybrid molecules with varied biological activities . This application could be crucial in creating new classes of drugs with enhanced efficacy and reduced side effects.
Exploration of Stereogenicity
The stereogenicity of carbons in the pyrrolidine ring means that different stereoisomers can be synthesized, which may have distinct biological activities . Research into this compound could explore how spatial orientation of substituents affects drug efficacy and safety.
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. Inhibition of CDK2 can lead to cell cycle arrest, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle pathway . This results in the arrest of the cell cycle, preventing the cells from dividing and proliferating. This can lead to apoptosis, or programmed cell death, in cancer cells .
Result of Action
The inhibition of CDK2 by the compound leads to significant cytotoxic activities against certain cell lines . For instance, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines . This suggests that the compound could have potential as a therapeutic agent in the treatment of certain types of cancer .
属性
IUPAC Name |
2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c23-15(21-9-1-2-10-21)11-24-16-19-18-14-4-3-13(20-22(14)16)12-5-7-17-8-6-12/h3-8H,1-2,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCKKVSPFGRTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-Pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。